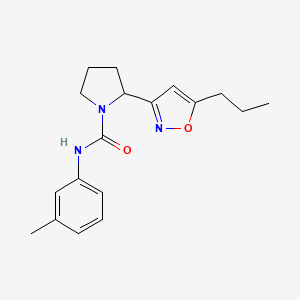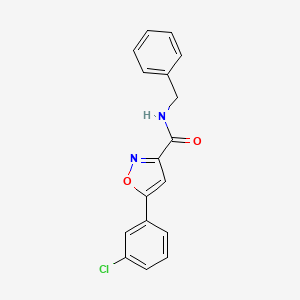
N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as MPPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MPPI belongs to the class of pyrrolidinecarboxamide compounds that exhibit potent pharmacological effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors. It has also been shown to inhibit the activity of glutamate receptors, which are involved in the excitatory neurotransmission.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has also been shown to decrease the levels of glutamate in the brain, which can lead to neuroprotective effects. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has been extensively studied for its potential therapeutic applications, making it a suitable candidate for further research and development. However, there are also limitations to using N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Further research is needed to determine the optimal dosage and administration of N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide.
Orientations Futures
There are several future directions for the research and development of N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. One direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models, making it a promising candidate for the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in the treatment of anxiety and depression. N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential alternative to current treatments. Finally, further research is needed to determine the optimal dosage and administration of N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in humans, as well as its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits potent anticonvulsant, anxiolytic, and antidepressant effects and has been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide acts on the GABAergic system, enhances GABAergic neurotransmission, and inhibits the activity of glutamate receptors. The compound has several advantages for lab experiments, but its safety and efficacy in humans are not fully understood. Further research is needed to determine the optimal dosage and administration of N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in humans and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. N-(3-methylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-(5-propyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-6-15-12-16(20-23-15)17-9-5-10-21(17)18(22)19-14-8-4-7-13(2)11-14/h4,7-8,11-12,17H,3,5-6,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCHUSPRNSEOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[ethyl(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4462261.png)
![3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4462262.png)
![N-(4-chlorobenzyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4462269.png)
![1-(ethylsulfonyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide](/img/structure/B4462274.png)
![N-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4462288.png)
![3-methyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4462289.png)
![N~2~-(3-methylphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4462296.png)
![4-methyl-2-(1-pyrrolidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4462302.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4462316.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B4462324.png)
![4-[(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4462325.png)
![4-[(3-methylbutyl)thio]-1,3,5-triazin-2-amine](/img/structure/B4462338.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B4462346.png)